Cas no 17592-07-3 (Tachysterol 3)
Tachysterol 3 Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclohexen-1-ol,3-[(1E)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]-4-methyl-,(1S)-
- (3beta,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
- 3-Cyclohexen-1-ol,3-[(1E)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7...
- 3-Cyclohexen-1-ol,3-[(1E)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]
- Cholecalciferol Impurity E (Tachysterol 3)
- Tachysterol3
- (3S,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
- (6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
- Einecs 241-561-3
- Cholecalciferol impurity E
- Cholecalciferol EP Impurity E
- (6E)-9,10-Secocholesta-5(10),6,8-trien-3β-ol
- 9,10-Secocholesta-5(10),6,8-trien-3-ol,(3.beta.,6E)
- (1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methyl-cyclohex-3-en-1-ol
- Tachysterol 3
- CS-0111457
- (6E)-9,10-secocholesta-5(10),6,8-trien-3beta-ol
- SCHEMBL4983742
- (S)-4-Methyl-3-((E)-2-((1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)cyclohex-3-enol
- MS-26337
- DTXSID301317912
- J-003602
- 9,10-SECOCHOLESTA-5(10),6,8-TRIEN-3-OL, (3.BETA.,6E)-
- 3-CYCLOHEXEN-1-OL, 3-((1E)-2-((1R,3AR,7AR)-1-((1R)-1,5-DIMETHYLHEXYL)-2,3,3A,6,7,7A-HEXAHYDRO-7A-METHYL-1H-INDEN-4-YL)ETHENYL)-4-METHYL-, (1S)-
- (3b,6E)-9,10-Secocholesta-5(10),6,8-trien-3-ol
- Q27265389
- tacalciol
- Tachysterol3 (80%)
- tachysterol_3
- (6E)-(3S)-9,10-seco-5(10),6,8-cholestatrien-3-ol
- LMST03020223
- CHEBI:166835
- HY-130705A
- 17592-07-3
- (6E)-tacalciol
- CHOLECALCIFEROL IMPURITY E [EP IMPURITY]
- (1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
- UNII-6RR0I9PK8W
- AKOS040757010
- 6RR0I9PK8W
- YUGCAAVRZWBXEQ-FMCTZRJNSA-N
- (3beta,6Z)-9,10-Secocholesta-5(10),6,8-trien-3-ol
- (1S)-3-[(1E)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]-4-methyl-3-cyclohexen-1-ol; 9,10-Secocholesta-5(10),6,8-trien-3-ol, (3ss,6E)- (9CI); Tachysterol3 (6CI,7CI,8CI)
- DA-58241
-
- MDL: MFCD32701931
- Inchi: 1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
- InChI Key: YUGCAAVRZWBXEQ-FMCTZRJNSA-N
- SMILES: O[C@H]1CCC(C)=C(C1)/C=C/C1=CCC[C@@]2(C)[C@H]1CC[C@@H]2[C@H](C)CCCC(C)C
Computed Properties
- Exact Mass: 384.339216
- Monoisotopic Mass: 384.339216
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 7.7
Experimental Properties
- Color/Form: Solid
- Density: 1.0±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 496.0±24.0 °C at 760 mmHg
- Flash Point: 214.1±15.1 °C
- Refractive Index: 1.576
- Vapor Pressure: 0.0±2.9 mmHg at 25°C
Tachysterol 3 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tachysterol 3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T004120-1mg |
Tachysterol3 (80%) |
17592-07-3 | 1mg |
$ 127.00 | 2023-09-06 | ||
| TRC | T004120-5mg |
Tachysterol3 (80%) |
17592-07-3 | 5mg |
$ 557.00 | 2023-09-06 | ||
| TRC | T004120-25mg |
Tachysterol3 (80%) |
17592-07-3 | 25mg |
$ 2325.00 | 2023-09-06 | ||
| MedChemExpress | HY-130705A-10mM*1mLinDMSO |
Tachysterol 3 |
17592-07-3 | 10mM*1mLinDMSO |
¥3850 | 2021-07-08 | ||
| MedChemExpress | HY-130705A-5mg |
Tachysterol 3 |
17592-07-3 | 99.68% | 5mg |
¥3500 | 2024-07-24 | |
| MedChemExpress | HY-130705A-10mg |
Tachysterol 3 |
17592-07-3 | 99.68% | 10mg |
¥6500 | 2024-07-24 | |
| MedChemExpress | HY-130705A-25mg |
Tachysterol 3 |
17592-07-3 | 99.48% | 25mg |
¥14500 | 2023-08-31 | |
| BAI LING WEI Technology Co., Ltd. | T004120-1mg |
Tachysterol3 (80%) |
17592-07-3 | 1mg |
¥ 1400 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | T004120-5mg |
Tachysterol3 (80%) |
17592-07-3 | 5mg |
¥ 6370 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | T004120-25mg |
Tachysterol3 (80%) |
17592-07-3 | 25mg |
¥ 26740 | 2022-04-26 |
Tachysterol 3 Suppliers
Tachysterol 3 Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Tachysterol 3
Comprehensive Guide to Tachysterol 3 (CAS No. 17592-07-3): Properties, Applications, and Research Insights
Tachysterol 3 (CAS No. 17592-07-3) is a photochemical derivative of ergosterol, belonging to the family of vitamin D analogs. This compound has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications in nutraceuticals and skin health. With the growing interest in natural compounds and sunlight-derived metabolites, Tachysterol 3 stands out as a subject of scientific exploration, particularly in studies related to UV light conversion and vitamin D synthesis pathways.
The molecular structure of Tachysterol 3 features a conjugated triene system, which distinguishes it from other sterol derivatives. This configuration is critical for its reactivity under UV irradiation, a topic frequently searched by researchers investigating photochemistry and dermatological applications. Recent studies highlight its role as an intermediate in the formation of previtamin D3, making it relevant to discussions on sunlight exposure and vitamin D deficiency—a global health concern.
In the context of cosmeceutical innovation, Tachysterol 3 is explored for its potential to modulate skin barrier function and cellular differentiation. These properties align with current trends in anti-aging research and personalized skincare, where users frequently search for terms like "natural skin rejuvenation" and "non-invasive dermatology." While not yet a mainstream ingredient, its mechanism of action parallels that of calcitriol, a well-known vitamin D receptor agonist.
From a technical perspective, Tachysterol 3 exhibits a molar mass of 396.65 g/mol and a characteristic absorption spectrum peaking at 280–300 nm. These physicochemical traits are often queried in analytical chemistry forums and spectroscopy databases. The compound's stability profile under various storage conditions (e.g., inert atmosphere, light protection) is another frequent search topic among laboratory professionals handling light-sensitive compounds.
Emerging applications in nutritional science suggest that Tachysterol 3 may contribute to understanding dietary vitamin D bioavailability. This intersects with popular consumer queries about "plant-based vitamin D sources" and "vegan supplementation." However, it's crucial to note that current research remains primarily preclinical, with ongoing investigations into its metabolic pathways and biological activity thresholds.
Quality control parameters for Tachysterol 3 typically include HPLC purity assays and isomeric composition analysis—technical aspects often searched by quality assurance specialists. The compound's synthesis route from ergosterol precursors also attracts attention in organic chemistry communities, particularly regarding green chemistry optimization of the photoisomerization process.
As regulatory landscapes evolve for nutraceutical ingredients, Tachysterol 3 faces both opportunities and challenges. Its classification as a research chemical rather than an approved supplement ingredient means most online discussions occur in academic circles and patent literature. This contrasts with growing public interest in alternative vitamin D forms, as evidenced by search trends comparing D2 vs. D3 efficacy.
Future research directions may explore Tachysterol 3's potential synergies with other phytonutrients or its role in circadian rhythm modulation—a hot topic in chronobiology research. The compound's relationship to lumisterol derivatives also presents opportunities for investigating UV stress responses in biological systems.
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